REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:21])[CH2:19][CH2:18][CH2:17][CH2:16][C:15]1=[O:20].[C:22](C#N)(=[O:26])[O:23][CH2:24][CH3:25]>CCOCC.O.CN(C)P(N(C)C)(N(C)C)=O>[OH:20][C:15]1[C:14]([CH3:21])([CH3:13])[CH2:19][CH2:18][CH2:17][C:16]=1[C:22]([O:23][CH2:24][CH3:25])=[O:26]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CCCC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)C#N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was cooled to −5° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to −5° C.
|
Type
|
STIRRING
|
Details
|
After stirring at −5° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
warming to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (3×20 mL)
|
Type
|
WASH
|
Details
|
were washed with saturated aqueous NH4Cl (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over Na2SO4
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica with 0-10% ethyl acetate in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |